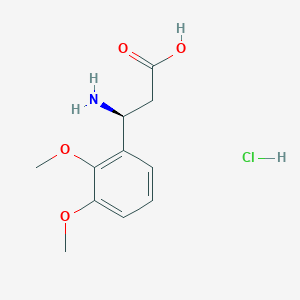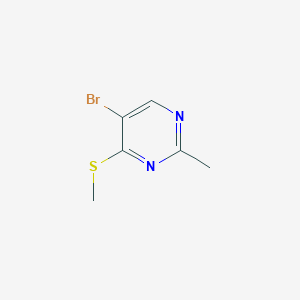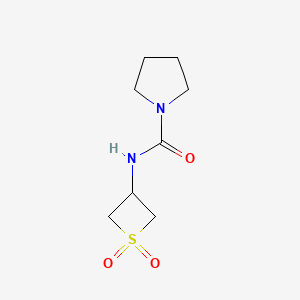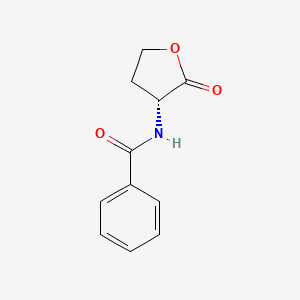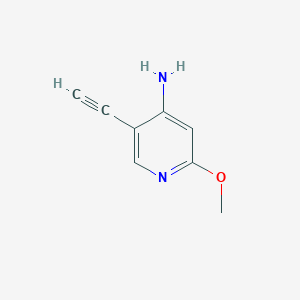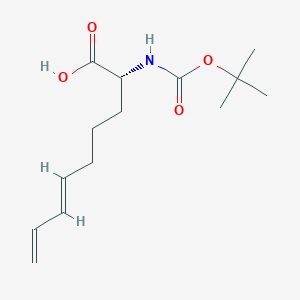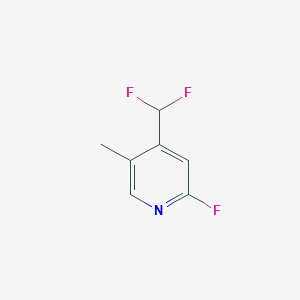![molecular formula C13H19N B12961894 Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-](/img/structure/B12961894.png)
Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- is a chiral compound characterized by a pyrrolidine ring substituted with a 3-(1-methylethyl)phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-(1-methylethyl)phenyl group. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For instance, the cyclization of N-substituted amino alcohols can be achieved using strong acids like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic hydrogenation, selective functional group protection and deprotection, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: N-alkylated or N-acylated pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can lead to different biological activities depending on the stereochemistry . The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a ketone functional group at the 2-position.
Pyrrolidine-2,5-dione: Contains two carbonyl groups at the 2 and 5 positions, often used in medicinal chemistry.
Prolinol: A hydroxylated pyrrolidine derivative used as a chiral auxiliary in asymmetric synthesis.
Uniqueness
Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- is unique due to its specific substitution pattern and chiral center, which confer distinct biological activities and synthetic utility compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2R)-2-(3-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-5-3-6-12(9-11)13-7-4-8-14-13/h3,5-6,9-10,13-14H,4,7-8H2,1-2H3/t13-/m1/s1 |
InChI Key |
XXMGAFJTOHDREW-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC(=C1)[C@H]2CCCN2 |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


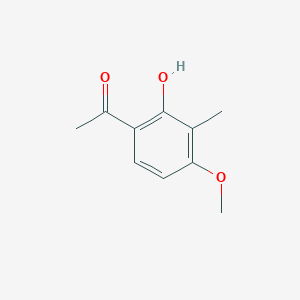


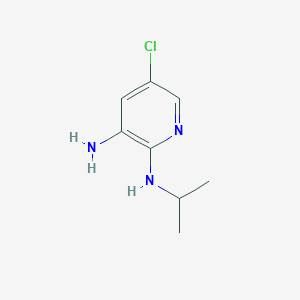
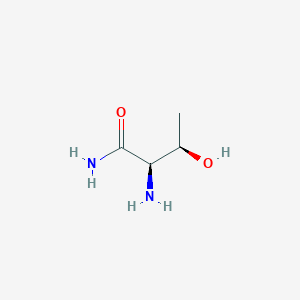
![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
